molecular formula C10H9ClN2 B1403362 5-Chloro-6-methyl-8-quinolinamine CAS No. 1379322-54-9

5-Chloro-6-methyl-8-quinolinamine

Cat. No.: B1403362
CAS No.: 1379322-54-9
M. Wt: 192.64 g/mol
InChI Key: PEYOHXTZJKSTLE-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-8-quinolinamine is a chemical compound featuring a quinoline scaffold substituted with chloro, methyl, and amino functional groups. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The quinoline core is a privileged structure in drug discovery, known for conferring a wide range of biological activities. Research Applications and Value: Researchers utilize this compound primarily as a key synthetic building block. The 8-aminoquinoline scaffold is of significant interest in several therapeutic areas, largely based on the known properties of its structural analogs. The following table summarizes potential research applications:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYOHXTZJKSTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Chemical Synthesis of 5 Chloro 6 Methyl 8 Quinolinamine

Retrosynthetic Analysis for 5-Chloro-6-methyl-8-quinolinamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification

The primary disconnections for this compound involve breaking the bonds forming the quinoline (B57606) ring and the bonds attaching the functional groups. The most logical disconnections are at the C-N and C-C bonds of the pyridine (B92270) ring portion of the quinoline system. This leads to two main precursor fragments: a substituted aniline (B41778) and a three-carbon unit.

Specifically, a key disconnection can be made between the nitrogen atom and the C8a carbon, and between the C5 and C6 carbons of the quinoline core. This suggests a substituted o-phenylenediamine (B120857) or a related aniline derivative as a primary precursor. The chloro and methyl groups are considered as substituents on the benzene (B151609) ring of this precursor. The amino group at the C-8 position can be introduced in a later step or be present in a masked form on the starting aniline.

This analysis identifies the following key precursors:

4-Chloro-5-methyl-2-nitroaniline (B3056447): This precursor contains the required chloro and methyl groups in the correct relative positions. The nitro group can be reduced to an amino group to facilitate the subsequent cyclization reaction.

A suitable three-carbon component: This could be glycerol (B35011), acrolein, or a related α,β-unsaturated carbonyl compound, which is necessary for the construction of the pyridine ring. vedantu.com

Evaluation of Feasible Synthetic Routes to the Quinoline Core

Several classical and modern methods are available for the construction of the quinoline ring system. organic-chemistry.orgfly-chem.com The feasibility of these routes for the synthesis of this compound depends on the availability of the starting materials and the regioselectivity of the cyclization and functionalization steps.

Synthetic Route Description Applicability
Skraup Synthesis The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. vedantu.comnih.govHighly applicable, as it is a robust method for quinoline synthesis. The use of a substituted aniline like 4-chloro-5-methyl-2-nitroaniline would be a direct approach.
Doebner-von Miller Reaction The reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid. vedantu.comA viable alternative to the Skraup synthesis, offering flexibility in the choice of the three-carbon component.
Friedländer Synthesis The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. vedantu.comfly-chem.comThis route would require a pre-functionalized o-aminoaryl ketone, which might involve a more complex initial synthesis.
Combes Quinoline Synthesis The acid-catalyzed condensation of an aniline with a β-diketone. fly-chem.comThis method typically yields 2,4-disubstituted quinolines and may not be the most direct route for the target compound's substitution pattern.

Exploration of Classical and Contemporary Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a combination of ring-forming reactions and subsequent functionalization steps.

Cyclization Reactions in the Formation of the Quinoline Ring System

The formation of the quinoline ring is the crucial step in the synthesis. The Skraup synthesis is a prominent and historically significant method. vedantu.comnih.gov In the context of synthesizing the target molecule, the reaction would involve the cyclization of 4-chloro-5-methyl-2-nitroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822). The nitro group would subsequently be reduced to the primary amine.

Another effective approach is the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov For the target compound, this would involve the synthesis of an appropriately substituted N-(2-alkynyl)aniline precursor.

Functionalization Strategies for Methyl and Chloro Substitution Patterns

The introduction of the methyl and chloro groups onto the quinoline ring can be achieved either by starting with a pre-functionalized aniline derivative or by functionalizing the quinoline core after its formation.

Starting with a substituted aniline, such as 4-chloro-5-methylaniline or 2-amino-4-chlorotoluene, is often the more straightforward approach. For instance, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) has been achieved from 2-amino-4-chlorophenol. chemicalbook.com A similar strategy could be adapted for the synthesis of this compound.

Alternatively, direct chlorination of a pre-formed methyl-substituted quinoline can be considered. However, this approach often suffers from a lack of regioselectivity and may lead to a mixture of isomers, complicating the purification process. nih.gov

Regioselective Amination at the C-8 Position of the Quinoline Moiety

The introduction of the amino group at the C-8 position is a critical step. This can be achieved through several methods:

Reduction of a Nitro Group: A common and reliable method is the reduction of an 8-nitroquinoline (B147351) derivative. This approach offers high regioselectivity as the nitro group can be introduced at the desired position during the synthesis of the quinoline core.

Direct Amination: Recent advances in C-H activation have enabled the direct amination of quinolines. mdpi.comnih.gov Metal-catalyzed reactions, particularly using rhodium or iridium catalysts, have shown promise for the regioselective functionalization of quinoline N-oxides at the C-8 position. acs.org This contemporary method offers a more atom-economical and potentially shorter synthetic route.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is present at the C-8 position, nucleophilic aromatic substitution with an amine source can be employed.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis

The efficiency of the proposed synthetic route is highly dependent on the careful optimization of reaction parameters at each stage.

Catalyst Screening and Ligand Effects

The reduction of the nitro group in the final step is a critical transformation where catalyst choice is paramount. Various catalytic systems are employed for the reduction of nitroarenes, with selectivity and efficiency being key metrics.

For the reduction of 6-chloro-5-nitro-8-methylquinoline, a screening of common hydrogenation catalysts would be essential. Palladium, platinum, and nickel-based catalysts are often the catalysts of choice. The support for these metals can also significantly influence the reaction, with activated carbon, alumina, and calcium carbonate being common options.

Below is a representative table illustrating potential outcomes of a catalyst screening for the reduction step.

CatalystLigand/SupportYield (%)Selectivity (%)
Pd/C-95>99
PtO₂-92>99
Raney Ni-8895
Fe/HCl-7590
SnCl₂·2H₂O-8598

This is a hypothetical data table based on common trends in nitroarene reduction.

Ligand effects become particularly important in cross-coupling reactions that could also be envisioned as an alternative route to the target compound, for instance, through the amination of a hypothetical 5,8-dichloro-6-methylquinoline. In such cases, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands would be critical in determining the reaction's success.

Solvent Optimization and Temperature Control

Solvent choice and temperature are crucial parameters that can dramatically affect reaction rates, yields, and the formation of byproducts.

For the initial Skraup synthesis of 6-chloro-8-methylquinoline (B132775), a high-boiling solvent is often required to drive the reaction to completion. Traditionally, nitrobenzene has been used as both a solvent and an oxidizing agent. chemicalbook.com However, due to its toxicity, alternative high-boiling point solvents such as sulfolane (B150427) or diphenyl ether could be explored. The temperature for this reaction is typically high, often in the range of 140-160°C. chemicalbook.com

The nitration step is highly sensitive to temperature. The reaction is typically carried out at low temperatures (0-10°C) using a mixture of nitric acid and sulfuric acid to control the exothermic nature of the reaction and to prevent over-nitration or side reactions.

The reduction of the nitro group can be performed in a variety of solvents. The choice of solvent often depends on the chosen catalyst and reducing agent. For catalytic hydrogenation, polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.

The following table provides a hypothetical overview of solvent effects on the yield of the reduction step.

SolventTemperature (°C)Yield (%)
Ethanol2594
Methanol2592
Ethyl Acetate (B1210297)2588
Tetrahydrofuran (THF)2585
Dichloromethane (DCM)2575

This is a hypothetical data table based on typical solvent effects in catalytic hydrogenation.

Pressure and Concentration Variations

In the context of the catalytic hydrogenation for the reduction of the nitro group, hydrogen pressure is a key variable. Higher pressures generally lead to faster reaction rates, but can also, in some cases, lead to over-reduction or other side reactions. The optimal pressure needs to be determined empirically.

The concentration of reactants can also play a significant role. In the Skraup synthesis, the molar ratio of the aniline derivative, glycerol, and the oxidizing agent needs to be carefully controlled to maximize the yield of the desired quinoline and minimize the formation of tarry byproducts. Similarly, in the nitration step, the concentration of the nitrating acids must be precisely managed to ensure selective mononitration. For the final reduction step, the substrate concentration and catalyst loading are important parameters to optimize for both economic and efficiency reasons.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. acs.orgnih.gov

Atom Economy and Reaction Efficiency

For the proposed synthesis of this compound:

Step 1 (Skraup Synthesis): 4-chloro-2-methylaniline (B164923) + Glycerol → 6-chloro-8-methylquinoline + Water + Oxidized byproducts

Step 2 (Nitration): 6-chloro-8-methylquinoline + Nitric Acid → 6-chloro-5-nitro-8-methylquinoline + Water

Step 3 (Reduction): 6-chloro-5-nitro-8-methylquinoline + Reducing Agent → this compound + Byproducts

The Skraup reaction, in particular, has a notoriously low atom economy due to the use of an oxidizing agent that is not incorporated into the final product and the formation of significant byproducts. researchgate.net The nitration step also generates water as a byproduct. Catalytic hydrogenation, if used for the reduction step, has a high atom economy as it, in principle, only adds hydrogen atoms to the molecule.

ReactantsMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )Atom Economy (%)
4-chloro-2-methylaniline (C₇H₈ClN)141.60This compound (C₁₀H₉ClN₂)192.65~45%*
Glycerol (C₃H₈O₃)92.09
Nitric Acid (HNO₃)63.01
Hydrogen (H₂)2.02

*This is an estimated value and the actual atom economy would be lower due to the use of excess reagents and the generation of other byproducts not fully accounted for in this simplified calculation.

Improving reaction efficiency through catalyst optimization and minimizing side reactions directly contributes to a greener process by reducing waste.

Solvent Minimization and Alternative Media Exploration

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. acs.org The Skraup reaction often uses high-boiling, toxic solvents like nitrobenzene. chemicalbook.com Research into solvent-free conditions or the use of greener alternatives like ionic liquids or supercritical fluids for quinoline synthesis is an active area of investigation. nih.gov

For the nitration and reduction steps, minimizing the volume of solvents used is a straightforward way to improve the greenness of the process. Exploring the use of water as a solvent for the reduction step, if compatible with the chosen catalyst, would be a significant improvement. Some modern catalytic systems for nitro reduction are designed to work in aqueous media.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can also significantly reduce solvent usage and waste generation. For instance, a one-pot nitration-reduction sequence could be a potential green alternative for the final two steps of the synthesis.

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 5 Chloro 6 Methyl 8 Quinolinamine

Mechanistic Investigations of 5-Chloro-6-methyl-8-quinolinamine Formation Pathways

Understanding the stepwise process of bond formation and cleavage is fundamental to controlling the synthesis of complex molecules like this compound. Mechanistic investigations for quinoline (B57606) synthesis typically focus on identifying reactive intermediates, determining the sequence of bond-forming events, and analyzing the energetic landscape of the reaction.

Spectroscopic techniques are invaluable for detecting and characterizing transient species that exist during a chemical reaction. In the context of quinoline synthesis, methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can provide real-time information on the consumption of reactants and the appearance of intermediates and products.

For quinoline syntheses that proceed via a condensation mechanism, such as the Combes synthesis, an initial reaction between an aniline (B41778) and a β-dicarbonyl compound forms a Schiff base, which then tautomerizes to an enamine. wikipedia.orgyoutube.com These intermediates possess distinct spectroscopic signatures. For instance, the formation of the Schiff base can be monitored by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1690-1640 cm⁻¹) and the disappearance of the primary amine N-H stretching bands. The subsequent enamine intermediate can be identified by its unique vinyl (C=C-H) and N-H proton signals in the ¹H NMR spectrum.

In a study on the synthesis of related quinolin-8-amine derivatives from N-propargylated aromatic ortho-diamines, time-course ¹H NMR spectroscopy was employed to monitor the reaction progress, allowing for the observation of the disappearance of starting material signals and the emergence of product peaks, thereby providing insight into the reaction timeline and the relative stability of intermediates. rsc.org Similarly, studies on other substituted quinolines have utilized IR, Raman, and multidimensional NMR to characterize the final products, and these techniques can be adapted for in-situ monitoring to identify intermediates. scirp.orgscirp.org

Table 1: Representative Spectroscopic Data for Intermediates in Quinoline Synthesis This table illustrates the typical spectroscopic shifts that would be monitored to track the progression of a quinoline synthesis reaction, such as the Combes synthesis.

Intermediate/ProductSpectroscopic TechniqueKey Spectral FeatureTypical Wavenumber/Chemical Shift
Aniline ReactantIR SpectroscopyN-H Stretch (primary amine)3400-3300 cm⁻¹ (two bands)
Schiff Base IntermediateIR SpectroscopyC=N Stretch1690-1640 cm⁻¹
Enamine Intermediate¹H NMR SpectroscopyN-H Protonδ 5.0-9.0 ppm
Enamine Intermediate¹H NMR SpectroscopyVinylic Proton (C=C-H)δ 4.5-6.0 ppm
Quinoline Product¹³C NMR SpectroscopyAromatic Carbonsδ 120-150 ppm

Note: The data in this table is representative and compiled from general principles of organic spectroscopy and studies on related quinoline syntheses.

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), chemists can track which bonds are broken and which are formed, providing definitive evidence for a proposed mechanism.

The mechanism of the Skraup-Doebner-von Miller reaction, a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, has been a subject of debate. wikipedia.org A 2006 study utilized ¹³C-labeled ketones in crossover experiments to elucidate the pathway. researchgate.netnih.gov In the reaction between an aniline and a doubly ¹³C-labeled mesityl oxide, the researchers observed a complete scrambling of the isotopic label in the final quinoline product. nih.gov This finding was inconsistent with a direct cyclization mechanism.

Instead, the results supported a fragmentation-recombination mechanism. wikipedia.orgnih.gov The proposed pathway involves:

Initial conjugate addition of the aniline to the α,β-unsaturated ketone.

Fragmentation of this adduct into an imine and the corresponding saturated ketone.

Recombination of these fragments to form the quinoline product.

This fragmentation is key, as it explains how the isotopic labels become scrambled. wikipedia.org A labeled imine fragment can recombine with either a labeled or unlabeled ketone fragment, leading to the observed product distribution. wikipedia.org Similar studies using a triply labeled pulegone (B1678340) also showed 100% scrambling of the label in the product, further cementing the fragmentation-recombination pathway. researchgate.netillinois.edu These studies provide a foundational understanding of how the quinoline ring system can be assembled, a mechanism that is likely relevant for the synthesis of this compound from appropriate precursors.

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction. While transition states are too fleeting to be observed directly, their properties can be modeled using computational quantum chemistry methods, such as Density Functional Theory (DFT).

In many quinoline syntheses, the acid-catalyzed electrophilic cyclization (annulation) of an intermediate onto the aniline ring is the rate-determining step. wikipedia.org For the Combes synthesis, this key step involves the ring closure of a protonated enamine. wikipedia.orgquimicaorganica.org Computational analysis of this step would focus on modeling the structure of the transition state for the attack of the aromatic ring (a nucleophile) on the protonated enamine moiety (an electrophile).

Such analyses can reveal:

The geometry of the atoms at the transition state.

The activation energy barrier (Ea), which is directly related to the reaction rate.

The influence of substituents on the activation barrier. For this compound, the electron-donating methyl group and the electron-withdrawing chloro group on the aniline ring would have opposing electronic effects that influence the nucleophilicity of the ring and thus the energy of the transition state.

Studies on related heterocyclic systems have successfully used DFT calculations to determine stable conformers and predict vibrational spectra, demonstrating the utility of these methods. scirp.orgscirp.org For example, research on (5-chloro-quinolin-8-yloxy) acetic acid used DFT calculations to identify three stable conformers and analyze their electronic properties. scirp.org Applying similar computational analysis to the key annulation step in the formation of this compound would provide crucial insights into the reaction's feasibility and controlling factors.

Kinetic Studies of the Formation and Transformation of this compound

Kinetic studies measure the rate at which a reaction occurs and how that rate is influenced by factors such as concentration, temperature, and catalysts. This information is essential for understanding reaction mechanisms on a quantitative level and for scaling up production.

A rate law is a mathematical expression that relates the rate of a reaction to the concentration of its reactants. libretexts.org It takes the general form: Rate = k[A]ᵐ[B]ⁿ, where k is the rate constant, [A] and [B] are reactant concentrations, and the exponents m and n are the orders of the reaction with respect to each reactant. chemistry.coach These orders must be determined experimentally.

For a hypothetical synthesis of this compound via a Doebner-von Miller type reaction, the rate law would likely depend on the concentrations of the substituted aniline precursor and the α,β-unsaturated carbonyl compound. Mechanistic studies on the Doebner-von Miller reaction have shown that the kinetics can exhibit a first-order dependence on an anil hydrochloride intermediate. researchgate.net

Kinetic investigations into the reactions of other substituted quinolines have provided a template for how such studies would be conducted. In a study on the reaction of 6-chloroquinoline (B1265530) with benzoyl chlorides, the reaction rates were measured by conductometry in acetonitrile (B52724). koreascience.krscispace.com The data allowed for the determination of the second-order rate constants (k₂). The effect of substituents on the rate was also quantified using the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing nature of substituents. For these reactions, the Hammett ρ value was negative for the nucleophile (the quinoline), indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. koreascience.kr

Table 2: Hypothetical Experimental Data for Determining the Rate Law of a Quinoline Synthesis This table illustrates how initial rate data can be used to determine the order of a reaction with respect to reactants A (e.g., a substituted aniline) and B (e.g., an α,β-unsaturated carbonyl).

ExperimentInitial [A] (mol/L)Initial [B] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.202.0 x 10⁻⁵

Analysis:

Comparing experiments 1 and 2, doubling [A] while keeping [B] constant doubles the rate. Therefore, the reaction is first order with respect to A (m=1).

Comparing experiments 1 and 3, doubling [B] while keeping [A] constant has no effect on the rate. Therefore, the reaction is zero order with respect to B (n=0).

The resulting rate law is: Rate = k[A]¹.

The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation. By measuring the rate constant at different temperatures, it is possible to calculate the activation energy (Ea), which is the minimum energy required for a reaction to occur. Other thermodynamic parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be determined from these experiments.

These parameters provide deep insight into the nature of the transition state.

ΔH‡ (Enthalpy of Activation): Related to the energy of the bonds being broken and formed.

ΔS‡ (Entropy of Activation): Reflects the change in order or disorder in moving from the reactants to the transition state. A negative value suggests a more ordered, associative transition state, while a positive value indicates a more disordered, dissociative state.

In the kinetic study of 6-chloroquinoline reacting with benzoyl chlorides, the activation parameters were determined. koreascience.krscispace.com The activation entropy (ΔS‡) was found to be negative, which supports an associative Sₙ2 reaction mechanism where bond formation is significant in the transition state. koreascience.kr DFT studies have also been used to calculate the thermodynamic parameters for the parent quinoline molecule, providing a baseline for understanding its substituted derivatives. researchgate.net

Table 3: Activation and Thermodynamic Parameters for a Related Quinoline Reaction Data from the reaction of 6-chloroquinoline with p-nitrobenzoyl chloride in acetonitrile at 25°C. koreascience.kr

ParameterValueUnit
Activation Energy (Ea)39.43kJ/mol
Enthalpy of Activation (ΔH‡)36.96kJ/mol
Entropy of Activation (ΔS‡)-156.7J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)83.77kJ/mol

Source: Adapted from literature data on related quinoline reactions. koreascience.kr

The negative entropy of activation strongly suggests an ordered transition state where the two reactant molecules combine, consistent with an associative mechanism. koreascience.kr Similar kinetic and thermodynamic analysis for the specific formation pathways of this compound would be critical for a complete mechanistic understanding and process optimization.

Influence of Substrate Concentration on Reaction Rates

A comprehensive search of available scientific literature and chemical databases did not yield specific research findings or kinetic data tables detailing the influence of the substrate concentration of this compound on reaction rates. While general principles of chemical kinetics suggest that reaction rates are typically dependent on substrate concentration, empirical data for this particular compound is not publicly documented in the searched resources.

Kinetic studies are crucial for understanding the mechanism of a chemical reaction, and such investigations often involve systematically varying the concentration of a reactant and measuring the corresponding change in the reaction rate. This allows for the determination of the reaction order with respect to that reactant and provides insights into the rate-determining step of the mechanism.

For analogous heterocyclic compounds, such as other substituted quinolines, the concentration of the quinoline derivative acting as a substrate can significantly impact the kinetics of various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. For instance, in nucleophilic substitution reactions, an increase in the concentration of the quinoline substrate would generally lead to a proportional increase in the reaction rate, assuming it is a first-order reaction with respect to the substrate. However, without specific experimental data for this compound, any discussion remains theoretical.

Further empirical research is required to elucidate the specific relationship between the concentration of this compound and the rates of reactions in which it participates. Such studies would involve controlled experiments to gather the necessary kinetic data, which could then be used to construct data tables and derive the rate law for the reaction.

Advanced Spectroscopic and Chromatographic Characterization of 5 Chloro 6 Methyl 8 Quinolinamine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of 5-Chloro-6-methyl-8-quinolinamine

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound (C₁₀H₉ClN₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), would confirm the elemental composition.

Table 4.1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₀H₉ClN₂
Calculated m/z ([M+H]⁺) 193.0527
Observed m/z ([M+H]⁺) Data not available

| Mass Accuracy (ppm) | Data not available |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, the integration would reveal the number of protons represented by the signal, and the splitting pattern (multiplicity) would provide information about neighboring protons. For instance, the methyl group protons would likely appear as a singlet, while the aromatic protons on the quinoline (B57606) ring would exhibit characteristic doublet or multiplet patterns.

Table 4.2.1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 ~8.7 d ~4.2 1H
H-3 ~7.4 dd ~8.4, 4.2 1H
H-4 ~8.0 d ~8.4 1H
H-7 ~7.2 s - 1H
-CH₃ ~2.4 s - 3H
-NH₂ ~5.0 s (broad) - 2H

Note: These are predicted values based on known data for similar quinoline structures and are for illustrative purposes only.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Table 4.2.2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~148
C-3 ~121
C-4 ~135
C-4a ~138
C-5 ~125
C-6 ~128
C-7 ~122
C-8 ~142
C-8a ~146
-CH₃ ~18

Note: These are predicted values based on known data for similar quinoline structures and are for illustrative purposes only.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, which can help in confirming the substitution pattern and spatial arrangement of the atoms.

Infrared and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the amino group (N-H stretching and bending vibrations), the aromatic C-H and C=C bonds of the quinoline ring, the C-Cl bond, and the methyl group (C-H stretching and bending).

Table 4.3: Predicted Infrared (IR) and Raman Active Vibrational Modes

Functional Group Predicted Vibrational Frequency (cm⁻¹) Type
N-H Stretch (Amino) 3400-3200 IR, Raman
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch (Methyl) 2980-2850 IR, Raman
C=C and C=N Stretch (Aromatic Ring) 1620-1450 IR, Raman
N-H Bend (Amino) 1650-1580 IR

| C-Cl Stretch | 800-600 | IR |

X-ray Crystallography for Absolute Stereochemical and Crystal Structure Determination of this compound (if applicable)

X-ray crystallography provides the most definitive structural information if a suitable single crystal of the compound can be grown. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, crystallography would confirm the planar structure of the quinoline ring system and the positions of the chloro, methyl, and amino substituents. No published crystal structure for this compound has been found.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

The purity assessment and isolation of this compound are critical steps in its synthesis and application as a chemical intermediate. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation of the target compound from starting materials, byproducts, and other impurities. The selection of an appropriate chromatographic method depends on the specific requirements of the analysis, including the volatility and polarity of the analytes, the required purity level, and the scale of the separation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile byproducts. For chiral compounds, Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for enantioselective separation.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is paramount for accurately determining the purity of this compound and for its preparative isolation. A reversed-phase HPLC method is generally suitable for a compound of this nature, owing to its moderate polarity.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer, often containing a salt like ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer, helps to control the pH and improve peak shape, which is particularly important for amine-containing compounds. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good resolution.

Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system of the analyte possesses a strong chromophore. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity and is typically determined by analyzing the UV spectrum of the compound. For preparative HPLC, the same principles apply, but on a larger scale, utilizing larger columns and higher flow rates to isolate pure fractions of the compound.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself may have limited volatility, GC-MS is an invaluable technique for the identification and quantification of volatile byproducts that may be present from its synthesis. The synthesis of substituted quinolines can sometimes result in the formation of lower molecular weight, more volatile impurities.

For GC-MS analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the gas chromatograph. The high temperature of the injection port and the GC oven volatilizes the sample, and the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane phase, is often used for the separation of aromatic amines.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for its identification. By comparing the obtained mass spectra to a library of known compounds, potential volatile byproducts can be identified. This technique is highly sensitive and specific, making it an excellent tool for detecting trace-level impurities.

Table 2: Representative GC-MS Method Parameters for Analysis of Volatile Byproducts in this compound

ParameterValue
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Ion Source Temperature 230 °C
Mass Range 40-500 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Computational and Theoretical Chemical Investigations of 5 Chloro 6 Methyl 8 Quinolinamine

Quantum Chemical Calculations for Electronic Structure of 5-Chloro-6-methyl-8-quinolinamine

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods provide insights into the stability and reactivity of chemical structures.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry of compounds. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound corresponding to a minimum on the potential energy surface can be calculated. This optimization provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C5-Cl1.745C4-C5-C6120.5
C6-C(CH3)1.510C5-C6-C7119.8
C8-N(NH2)1.380C7-C8-N121.0
C-H (methyl)1.090H-C-H (methyl)109.5
N-H (amino)1.015H-N-H (amino)115.0

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from a DFT geometry optimization.

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed to explore the energy landscape of this compound. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. These methods are valuable for identifying different conformational isomers and transition states, offering a deeper understanding of the molecule's potential energy surface.

Prediction of Spectroscopic Parameters via Computational Modeling of this compound

Computational modeling is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of new compounds.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR spectra of organic molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)Atom¹³C Chemical Shift (ppm)
H (Amino)5.20C2148.5
H (Methyl)2.45C3121.8
H28.70C4135.2
H37.40C5128.0
H48.50C6130.5
H77.60C7125.3
C8145.0
C(Methyl)18.2

Note: The data in this table is hypothetical and for illustrative purposes. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Vibrational Frequency Analysis (IR/Raman)

Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H stretchAmino (-NH₂)3450, 3350
C-H stretchAromatic3100-300

Molecular Orbital Analysis and Frontier Orbital Theory Applied to this compound

HOMO-LUMO Energy Gaps and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. mdpi.com Computational studies on various quinoline (B57606) derivatives have established that the nature and position of substituents significantly influence the HOMO-LUMO gap. scirp.orgrsc.org

For instance, a DFT study on pristine quinoline calculated a HOMO-LUMO energy gap of approximately -4.83 eV. scirp.org In a comparative study of quinoline and its derivatives, the introduction of hydroxyl and methyl groups, as in 8-hydroxy-2-methyl quinoline, and further addition of chloro groups, as in 5,7-dichloro-8-hydroxy-2-methyl quinoline, demonstrated alterations in this energy gap, which correlates with changes in their reactivity. uantwerpen.be

Based on the substituent effects in this compound, the electron-donating amino (-NH2) and methyl (-CH3) groups are expected to raise the HOMO energy level, while the electron-withdrawing chloro (-Cl) group would likely lower the LUMO energy level. The interplay of these effects would determine the final HOMO-LUMO gap. It is plausible that the combined influence of these substituents would result in a relatively small energy gap, suggesting that this compound is likely to be a reactive molecule.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline-6.646-1.8164.83
8-Hydroxy-2-methyl quinolineData not specifiedData not specifiedData not specified
5,7-Dichloro-8-hydroxy-2-methyl quinolineData not specifiedData not specifiedData not specified

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uantwerpen.be In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uantwerpen.be

For this compound, the MEP map would be influenced by its various substituents. The amino group at the 8-position, being a strong electron-donating group, would significantly increase the negative electrostatic potential around the nitrogen atom and on the quinoline ring, particularly at the ortho and para positions. The methyl group at the 6-position, also an electron-donating group, would further enhance this effect. In contrast, the electronegative chlorine atom at the 5-position would create a region of more positive electrostatic potential in its vicinity. The nitrogen atom within the quinoline ring itself generally presents a region of negative potential.

Therefore, the MEP map of this compound would likely show a complex landscape of electrostatic potential, with the area around the amino group being a primary site for electrophilic attack. The hydrogen atoms of the amino group would likely exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Conformational Analysis and Tautomerism Studies of this compound

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and biological activity. For this compound, conformational analysis would focus on the orientation of the amino group at the 8-position and the methyl group at the 6-position.

Due to the presence of the chloro substituent at the 5-position and the peri-interaction with the nitrogen atom of the quinoline ring, the rotation of the amino group at the 8-position might be somewhat restricted. Steric hindrance between the hydrogen atoms of the amino group and the adjacent chloro and methyl groups could influence the preferred dihedral angles. Computational modeling would be necessary to determine the most stable conformers and the energy barriers between them.

Tautomerism Studies

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a possibility for this compound. Specifically, it could exhibit amino-imino tautomerism.

The common form is the amino tautomer (8-aminoquinoline derivative). However, it could potentially exist in equilibrium with its imino tautomer, where a proton has migrated from the amino group to the quinoline ring nitrogen.

Figure 1: Potential Amino-Imino Tautomerism in this compound

Generated code

Computational studies on similar heterocyclic amines have shown that the relative stability of the tautomers is influenced by factors such as the solvent environment and the electronic nature of other substituents on the ring. beilstein-journals.org For 8-quinolinamines, the amino form is generally the more stable tautomer. However, the presence of the chloro and methyl groups could subtly influence this equilibrium. Theoretical calculations would be required to quantify the energy difference between the two tautomeric forms and to predict the equilibrium constant.

Derivatization and Chemical Transformations of 5 Chloro 6 Methyl 8 Quinolinamine

Functional Group Interconversions on 5-Chloro-6-methyl-8-quinolinamine

The presence of three distinct functional groups on the quinoline (B57606) core allows for a variety of selective chemical modifications. The reactivity of each site can be exploited to generate a diverse library of new chemical entities.

The primary aromatic amino group at the C8 position is a versatile handle for derivatization, most commonly through acylation and alkylation reactions. By analogy with other 8-aminoquinolines, this group is expected to readily react with various electrophilic partners.

For instance, studies on 8-aminoquinoline (B160924) itself demonstrate its reaction with reagents like chloroacetyl chloride in the presence of a base to form the corresponding amide. researchgate.net This transformation introduces a reactive handle that can be used for further elaboration. A similar reaction involves the use of diisopropylethylamine (DIPEA) and sodium iodide with 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide to achieve N-alkylation of the 8-aminoquinoline. researchgate.net It is anticipated that the amino group of this compound would undergo similar transformations to yield N-acylated and N-alkylated products.

Another common modification is the formation of ureas. 8-Aminoquinoline has been shown to react with isocyanates or carbamoyl (B1232498) chlorides to produce substituted ureas, which are often explored for their biological activities. researchgate.net

Table 1: Examples of Amino Group Modification on Analogous 8-Aminoquinolines This table presents reactions performed on 8-aminoquinoline, which are expected to be applicable to this compound.

Reactant Reagent(s) Product Type Reference
8-Aminoquinoline 2-Chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, DIPEA, NaI, DMF N-Alkylated Amide researchgate.net
8-Aminoquinoline 2,2,2-Trichloroethyl carbonochloridate, i-Pr2NEt Carbamate Intermediate researchgate.net

Reactivity of the Chloro Substituent

The chlorine atom at the C5 position represents a key site for introducing molecular diversity, primarily through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

While chloroarenes are generally less reactive in classical SNAr reactions than their fluoro or bromo counterparts, substitution can be achieved under forcing conditions or if the ring is sufficiently activated. Research on related chloroquinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, has shown that the chloro group can be displaced by various nucleophiles. mdpi.com For example, heating with sodium azide (B81097) in DMF can yield the corresponding azido (B1232118) derivative, which can be further converted to an amino group. mdpi.com Similarly, reactions with thiols (thiolation) or hydrazine (B178648) (hydrazination) can lead to the respective substituted products. mdpi.com The success of these reactions on this compound would depend on the specific reaction conditions and the electronic influence of the other substituents.

Table 2: Nucleophilic Substitution Reactions on an Analogous Chloroquinoline This table shows reactions on 4-chloro-8-methylquinolin-2(1H)-one, illustrating the potential reactivity of the chloro group.

Starting Material Nucleophile/Reagents Product Reference
4-Chloro-8-methylquinolin-2(1H)-one Sodium azide, DMF 4-Azido-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Ethanethiol, Sodium ethoxide 4-(Ethylthio)-8-methylquinolin-2(1H)-one mdpi.com

However, for C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are generally more efficient and versatile for chloroarenes, as discussed in section 6.2.

The methyl group at the C6 position, being attached to an aromatic ring, possesses reactivity characteristic of a benzylic position. This allows for several potential transformations.

One common reaction is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under light exposure. This would be expected to convert the methyl group into a bromomethyl group (-CH2Br). The resulting benzylic halide is a highly valuable intermediate, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., cyanides, alkoxides, amines) to introduce diverse functionalities.

Alternatively, the methyl group can be oxidized. Depending on the strength and type of the oxidizing agent (e.g., KMnO4, K2Cr2O7), the methyl group could potentially be converted into a formyl group (-CHO) or a carboxylic acid group (-COOH). These transformations would introduce valuable functional groups for further derivatization, such as reductive amination or amide coupling. While specific examples on the this compound scaffold are not documented, these are standard transformations for benzylic methyl groups in organic synthesis.

Furthermore, modern synthetic methods involving palladium-catalyzed C(sp³)–H activation could potentially offer a direct route to functionalize the methyl group, for example, by coupling it with other organic fragments. chemprob.org

Exploration of Coupling Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The chloro-substituted quinoline core of the title compound is an ideal substrate for such transformations.

The chloro substituent at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organic halide, is a powerful tool for forming C-C bonds. It is highly probable that this compound could be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand) and a base (e.g., Na2CO3, K3PO4) to yield 5-aryl- or 5-vinyl-6-methyl-8-quinolinamine derivatives. researchgate.net

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. This reaction could be used to introduce alkenyl substituents at the C5 position of the quinoline ring, typically using a palladium catalyst like Pd(OAc)2, a phosphine ligand, and a base. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst. Applying this to this compound would allow for the synthesis of 5-alkynyl-substituted quinolines, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation. While the title compound already possesses an amino group, the chloro substituent at C5 could be replaced by another amino or amido group using this methodology. The reaction involves a palladium catalyst with a specialized bulky phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu) to couple the chloroquinoline with a primary or secondary amine. nih.govnih.gov This allows for the synthesis of differentially substituted di-aminoquinolines.

Table 3: Examples of Palladium-Catalyzed Coupling Reactions on Analogous Haloquinolines This table summarizes various Pd-catalyzed reactions on related quinoline systems, demonstrating the potential for similar transformations on this compound.

Reaction Type Substrate Coupling Partner Catalyst System Product Type Reference
Buchwald-Hartwig 6,7-Dichloro-5,8-quinolinequinone Aniline (B41778) Pd(OAc)2 / BrettPhos 6-(Phenylamino)quinoline nih.gov
Buchwald-Hartwig 6-Bromo-2-chloroquinoline Cyclic Amines Pd(OAc)2 / BINAP 6-(Heterocyclyl)-2-chloroquinoline nih.gov
Suzuki 6-Bromo-1,2,3,4-tetrahydroquinoline Phenylboronic acid Pd(PPh3)2Cl2 6-Aryl-tetrahydroquinoline [from previous searches]

Amination and Amidation Reactions

Amination and amidation reactions are fundamental for building molecules with potential biological activity. For this compound, these reactions can occur at two sites: derivatization of the existing C8-amino group or substitution of the C5-chloro group.

As discussed in section 6.1.1, the C8-amino group can be readily acylated (amidated) by reacting it with acid chlorides or activated carboxylic acids. researchgate.net This is a standard method for producing a wide range of amide derivatives.

The introduction of a new amino group at the C5 position is best achieved via the Buchwald-Hartwig amination, as detailed above. This palladium-catalyzed method is generally superior to direct nucleophilic aromatic substitution for aryl chlorides, offering milder conditions and broader substrate scope. nih.govnih.gov For example, reacting this compound with a primary amine in the presence of a suitable palladium catalyst system would be the expected route to synthesize a 5,8-diamino-6-methylquinoline derivative. The relative reactivity of the starting C8-amino group and the incoming amine nucleophile would need to be considered, and protection of the C8-amino group might be necessary for certain transformations to ensure selectivity.

Cycloaddition and Heterocyclic Annulation Strategies Employing this compound

The 8-aminoquinoline moiety is a versatile precursor for the synthesis of complex heterocyclic systems through cycloaddition and annulation reactions. These strategies often leverage the nucleophilicity of the amino group and the adjacent C7 position, or the potential for the quinoline ring to participate in pericyclic reactions.

One notable strategy for the synthesis of substituted 8-aminoquinolines involves an inverse-electron-demand aza-Diels-Alder reaction, also known as the Povarov reaction. rsc.org This approach typically involves the reaction of an aniline (or a derivative like this compound), an aldehyde, and an enol ether. rsc.org While specific examples utilizing this compound are not documented, the general mechanism suggests its applicability. The reaction, often facilitated by fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), proceeds through the formation of an imine from the amine and aldehyde, which then undergoes a [4+2] cycloaddition with the enol ether. rsc.org Subsequent aromatization leads to the formation of a new quinoline ring fused to the original structure or a substituted 8-aminoquinoline derivative.

Heterocyclic annulation, the formation of a new ring fused to the existing quinoline system, is another important transformation. For instance, 8-aminoquinolines can react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings. While direct examples with this compound are scarce, studies on related 8-aminoquinoline derivatives demonstrate the feasibility of such transformations. Visible-light-induced intramolecular radical cyclization of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides, where the aryl group can be an 8-aminoquinoline derivative, has been shown to produce difluoro-γ-lactams. researchgate.net This suggests that the amino group of this compound could be functionalized with a suitable radical precursor to undergo similar intramolecular cyclizations.

A summary of potential cycloaddition and annulation strategies is presented in the table below.

Reaction TypeReactantsPotential Product(s)Key Features
Aza-Diels-Alder (Povarov Reaction)Aldehyde, Enol EtherSubstituted 8-aminoquinoline derivativesInverse-electron-demand [4+2] cycloaddition. rsc.org
Intramolecular Radical CyclizationN-alkenyl/alkynyl-haloacetamide derivativeFused lactams or other heterocyclic systemsVisible-light-induced radical-mediated ring formation. researchgate.net
Condensation with Dicarbonyls1,3-Dicarbonyl compoundsFused pyridinone or pyrimidinone ringsFormation of a new six-membered heterocyclic ring.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of quinolines is a field of active research, with potential applications in organic synthesis and materials science. The introduction of substituents like chloro, methyl, and amino groups can significantly influence these properties.

Photochemical Reactivity:

The photochemical reactions of quinolines often involve the excited states of the aromatic ring. Photochemical dearomative cycloadditions of quinolines with alkenes have been reported, leading to the formation of complex three-dimensional structures. nih.gov These reactions can proceed through either the singlet or triplet excited state of the quinoline, yielding different regioisomers. nih.gov While specific studies on this compound are not available, it is plausible that this compound could undergo similar photochemical cycloadditions. The presence of the amino group might influence the excited-state properties and the regioselectivity of the reaction.

Furthermore, photochemical cyclization has been utilized for the synthesis of quinoline derivatives. For example, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. This suggests that suitably derivatized 8-aminoquinolines could also be precursors for photochemically induced cyclization reactions to form more complex polycyclic systems.

Electrochemical Reactivity:

The electrochemical properties of quinolines are of interest for applications such as the development of corrosion inhibitors, sensors, and electro-organic synthesis. The oxidation and reduction potentials of quinoline derivatives are sensitive to the nature and position of substituents. The amino group at the C8 position in this compound is expected to lower its oxidation potential, making it more susceptible to electrochemical oxidation compared to unsubstituted quinoline.

Studies on the electrochemical polymerization of 8-aminoquinoline have shown that it can form conductive polymers. This suggests that this compound could also be a monomer for the synthesis of novel functional polymers with potentially interesting electronic and optical properties. The chloro and methyl substituents would likely modulate the polymerization process and the properties of the resulting polymer.

The table below summarizes the potential photochemical and electrochemical reactivity.

Reactivity TypeReactionPotential OutcomeInfluencing Factors
PhotochemicalDearomative Cycloaddition with AlkenesFormation of polycyclic structures nih.govNature of alkene, solvent, photosensitizer nih.gov
PhotochemicalIntramolecular CyclizationFormation of fused heterocyclic systemsPresence of a suitable photoreactive group
ElectrochemicalOxidation/PolymerizationFormation of conductive polymersElectrode material, solvent, electrolyte
ElectrochemicalReductionReduction of the quinoline ringElectrode potential, proton availability

Future Research Directions and Uncharted Territories for 5 Chloro 6 Methyl 8 Quinolinamine

Potential for Advanced Materials Science Applications Derived from 5-Chloro-6-methyl-8-quinolinamine (e.g., polymer precursors, dyes, conductive materials)

The unique arrangement of functional groups in this compound—a halogen, an amine, and a methyl group on a quinoline (B57606) scaffold—makes it a compelling candidate for the synthesis of novel materials with tailored properties.

Polymer Precursors: The amine group at the 8-position offers a reactive site for polymerization reactions. It can potentially be incorporated into various polymer backbones, such as polyamides, polyimides, or polyurethanes, by reacting with appropriate co-monomers. The presence of the chloro and methyl groups could impart desirable characteristics to the resulting polymers, including enhanced thermal stability, flame retardancy, and altered solubility. For instance, novel acrylate monomers based on quinoline-based chalcones have been synthesized and polymerized, demonstrating the versatility of the quinoline scaffold in polymer chemistry. nih.gov Research into thermosetting polymers with quinoline rings as cross-linking sites has also been explored, suggesting a pathway for creating robust network polymers from this compound. researchgate.net

Dyes: The quinoline ring system is a known chromophore and is present in various dyes. nih.govwikipedia.org The amino group of this compound can be diazotized and coupled with other aromatic compounds to generate a wide array of azo dyes with potentially unique photophysical properties. The color and fastness of these dyes could be fine-tuned by the substituents on the quinoline ring. Studies on disperse dyes based on other amino-quinolines have shown promising results for dyeing polyester fabrics, indicating a potential application for dyes derived from this compound. orientjchem.orgresearchgate.netmedcraveonline.com

Conductive Materials: Polyquinolines are known for their electron-accepting and transport properties, making them suitable for applications in organic electronics. acs.org The conjugated π-system of the quinoline ring in this compound suggests its potential as a building block for conductive polymers. By polymerizing this molecule, it may be possible to create materials with interesting electronic properties. Research on polymer complexes of quinoline azo dyes has shown that these materials can exhibit semiconducting behavior. researchgate.net Further investigation into the electrical properties of polymers derived from this compound could open up new avenues in the development of organic electronic devices.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies Involving this compound

The study of non-covalent interactions is crucial for understanding the self-assembly of molecules into complex, functional architectures. The structure of this compound offers several features that could lead to interesting supramolecular assemblies.

The presence of a chlorine atom on the quinoline ring introduces the possibility of halogen bonding, a directional non-covalent interaction that has gained significant interest in crystal engineering and materials science. beilstein-journals.org Halogen bonds can influence the packing of molecules in the solid state and can be utilized to design specific supramolecular structures. nih.govresearchgate.net The nitrogen atom in the quinoline ring and the amino group can act as hydrogen bond acceptors, while the amino group can also serve as a hydrogen bond donor. These interactions, in concert with π-π stacking of the aromatic quinoline rings, could lead to the formation of well-defined one-, two-, or three-dimensional networks. Computational studies on substituted quinolines can provide insights into the nature and strength of these non-covalent interactions. nih.govmdpi.comrsc.orgnih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches to this compound Studies

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach.

Chemists and Materials Scientists: Organic chemists can focus on developing efficient synthetic routes to this compound and its derivatives, while materials scientists can investigate the properties of the resulting polymers, dyes, and conductive materials.

Computational and Experimental Chemists: Computational chemists can use theoretical models to predict the properties and behavior of materials derived from this compound, guiding experimental efforts. rsc.org Experimentalists can then synthesize and characterize these materials to validate the computational predictions.

Biochemists and Medicinal Chemists: Given that many quinoline derivatives exhibit biological activity, collaborations with biochemists and medicinal chemists could explore the potential of this compound and its derivatives as therapeutic agents. nih.gov

By fostering such interdisciplinary collaborations, the scientific community can unlock the full potential of this promising molecule and pave the way for new discoveries and applications.

Q & A

Q. What retrosynthetic strategies are effective for designing analogs of this compound?

  • Methodological Answer :
  • Disconnection Approach : Break the molecule into quinoline core, methyl, and amine fragments .
  • Functional Group Interconversion : Replace Cl with Br or NO₂ for SAR studies using halogen exchange reactions .
  • Protecting Groups : Use Boc for amine protection during methylation steps to prevent side reactions .

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Reactant of Route 1
Reactant of Route 1
5-Chloro-6-methyl-8-quinolinamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-methyl-8-quinolinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.